molecular formula C11H10BrN5O B235030 N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide

N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide

Cat. No. B235030
M. Wt: 308.13 g/mol
InChI Key: GNSUQESOJGOOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide, also known as ABBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABBA is a tetrazole-based compound that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has also been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein that regulates cell cycle progression and is often overexpressed in cancer cells.
Biochemical and Physiological Effects
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In a study on human lung cancer cells, N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide was found to inhibit cell proliferation and induce apoptosis, or programmed cell death. N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has also been shown to inhibit the production of pro-inflammatory cytokines in a mouse model of acute lung injury.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide in lab experiments is its relatively simple synthesis method. However, N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide is a relatively new compound, and its potential toxicity and side effects are not fully understood. Further studies are needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide.

Future Directions

For N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide research include the development of novel therapeutics based on its anti-inflammatory and anti-cancer properties. N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide may also have potential applications in the treatment of neurodegenerative disorders, as it has been shown to inhibit the formation of amyloid-beta plaques in a mouse model of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide involves a multi-step process that starts with the reaction of 4-bromobenzoyl chloride with sodium azide to produce 4-bromobenzoyl azide. The resulting compound is then reacted with allylamine to form the intermediate N-(2-allyl-2H-tetrazol-5-yl)-4-bromobenzamide, which is subsequently treated with hydrochloric acid to produce the final product N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide

Molecular Formula

C11H10BrN5O

Molecular Weight

308.13 g/mol

IUPAC Name

4-bromo-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C11H10BrN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,13,15,18)

InChI Key

GNSUQESOJGOOAJ-UHFFFAOYSA-N

SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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